molecular formula C18H20N2O2 B3364968 3-(S)-AMINOMETHYL-2-CBZ-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS No. 1187932-04-2

3-(S)-AMINOMETHYL-2-CBZ-1,2,3,4-TETRAHYDRO-ISOQUINOLINE

Cat. No.: B3364968
CAS No.: 1187932-04-2
M. Wt: 296.4 g/mol
InChI Key: UCWFSUNQYKZJPE-KRWDZBQOSA-N
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Description

3-(S)-Aminomethyl-2-CBZ-1,2,3,4-Tetrahydro-Isoquinoline is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an aminomethyl group at the third position and a carbobenzyloxy (CBZ) group at the second position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(S)-Aminomethyl-2-CBZ-1,2,3,4-Tetrahydro-Isoquinoline typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the tetrahydroisoquinoline core.

    Introduction of the CBZ Group: The CBZ group is introduced at the second position of the tetrahydroisoquinoline ring using a suitable protecting group strategy.

    Aminomethylation: The aminomethyl group is introduced at the third position through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(S)-Aminomethyl-2-CBZ-1,2,3,4-Tetrahydro-Isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to remove the CBZ protecting group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, deprotected amines, and substituted derivatives of the original compound.

Scientific Research Applications

3-(S)-Aminomethyl-2-CBZ-1,2,3,4-Tetrahydro-Isoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(S)-Aminomethyl-2-CBZ-1,2,3,4-Tetrahydro-Isoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as neurotransmitter pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline: The parent compound without the aminomethyl and CBZ groups.

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the substituents.

    2-CBZ-1,2,3,4-Tetrahydroisoquinoline: Lacks the aminomethyl group.

Uniqueness

3-(S)-Aminomethyl-2-CBZ-1,2,3,4-Tetrahydro-Isoquinoline is unique due to the presence of both the aminomethyl and CBZ groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

benzyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c19-11-17-10-15-8-4-5-9-16(15)12-20(17)18(21)22-13-14-6-2-1-3-7-14/h1-9,17H,10-13,19H2/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWFSUNQYKZJPE-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(S)-AMINOMETHYL-2-CBZ-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
Reactant of Route 2
3-(S)-AMINOMETHYL-2-CBZ-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
Reactant of Route 3
3-(S)-AMINOMETHYL-2-CBZ-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
Reactant of Route 4
3-(S)-AMINOMETHYL-2-CBZ-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
Reactant of Route 5
3-(S)-AMINOMETHYL-2-CBZ-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
Reactant of Route 6
Reactant of Route 6
3-(S)-AMINOMETHYL-2-CBZ-1,2,3,4-TETRAHYDRO-ISOQUINOLINE

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